Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate
CAS No.: 1946822-87-2
Cat. No.: VC4189186
Molecular Formula: C9H11ClN2O3
Molecular Weight: 230.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1946822-87-2 |
|---|---|
| Molecular Formula | C9H11ClN2O3 |
| Molecular Weight | 230.65 |
| IUPAC Name | methyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H11ClN2O3/c1-3-4-12-7(8(10)13)5-6(11-12)9(14)15-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | OCYLVKFPPOUTAM-UHFFFAOYSA-N |
| SMILES | CCCN1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClN₂O₃ | |
| Molar Mass | 230.65 g/mol | |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 346.8 ± 27.0°C (Predicted) | |
| pKa | -2.55 ± 0.10 (Predicted) | |
| Purity (Commercial) | ≥97% |
The chlorocarbonyl group at position 5 and the propyl chain at position 1 contribute to its electrophilic reactivity, making it a versatile building block for further functionalization .
Synthesis and Structural Characterization
Synthetic Routes
The compound is typically synthesized via multistep reactions involving pyrazole core formation followed by selective functionalization. A representative pathway involves:
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Pyrazole Ring Formation: Condensation of β-keto esters with hydrazines under acidic conditions, as demonstrated in the synthesis of analogous pyrazole carboxylates .
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Chlorocarbonyl Introduction: Treatment with thionyl chloride (SOCl₂) converts carboxylic acid intermediates to acyl chlorides. For example, Huang et al. (2017) synthesized similar derivatives by reacting pyrazole-5-carboxylic acids with SOCl₂ in dichloroethane .
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Esterification: Methylation of the carboxyl group using methanol under acidic or basic conditions .
Structural Analysis
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NMR Spectroscopy: Protons on the pyrazole ring resonate between δ 2.24–4.14 ppm for methyl and propyl groups, while the chlorocarbonyl carbon appears near δ 160–170 ppm in ¹³C NMR .
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Mass Spectrometry: The molecular ion peak at m/z 230.65 corresponds to [M+H]⁺, with fragmentation patterns indicating loss of COCl (63 Da) and OCH₃ (31 Da) .
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a precursor to kinase inhibitors and apoptosis-inducing agents. For instance:
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Wee1 Kinase Inhibitors: Analogous pyrazole carboxamides, such as Adavosertib (AZD-1775), inhibit Wee1 kinase (IC₅₀ = 5.2 nM), enhancing chemotherapy efficacy in cancer models .
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Antimicrobial Agents: Pyrazole derivatives exhibit activity against Aphis fabae (85.7% mortality at 12.5 mg/L), comparable to imidacloprid .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | 2–8°C in airtight containers | |
| Handling | Use PPE; avoid inhalation | |
| Stability | Stable under inert atmosphere |
Commercial suppliers like MolCore provide the compound at ≥97% purity under ISO-certified conditions, ensuring consistency for research applications .
Future Directions and Challenges
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Optimized Synthesis: Streamlining steps to improve yields beyond the current 30–50% range .
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Structure-Activity Relationships (SAR): Systematic modification of the propyl and chlorocarbonyl groups to enhance bioactivity .
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Ecotoxicological Studies: Assessing environmental impact to meet regulatory standards for agrochemical use .
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